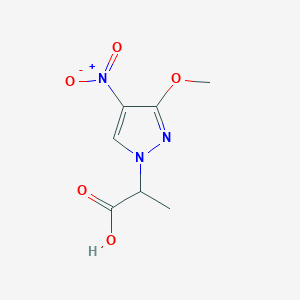
2-(3-メトキシ-4-ニトロ-1H-ピラゾール-1-イル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid is an organic compound with the molecular formula C7H9N3O5 and a molecular weight of 215.163 g/mol . This compound features a pyrazole ring substituted with methoxy and nitro groups, making it a unique structure in the realm of heterocyclic chemistry.
科学的研究の応用
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
準備方法
The synthesis of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the condensation of appropriate starting materials followed by nitration and methoxylation reactions. The synthetic route may include:
Condensation Reaction: Starting with a suitable pyrazole derivative, the condensation reaction is carried out under controlled conditions to form the core structure.
Methoxylation: The methoxy group is introduced using methanol in the presence of a catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
化学反応の分析
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines . Major products formed from these reactions include amino derivatives, substituted pyrazoles, and hydrolyzed acids .
作用機序
The mechanism of action of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzymes or receptors, modulating their activity. Pathways involved may include oxidative stress response and enzyme inhibition .
類似化合物との比較
Similar compounds to 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid include:
2-(3-methoxy-1H-pyrazol-1-yl)propanoic acid: Lacks the nitro group, resulting in different reactivity and biological activity.
2-(4-nitro-1H-pyrazol-1-yl)propanoic acid: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetic acid: Has a different side chain, influencing its chemical properties and applications.
The uniqueness of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-(3-methoxy-4-nitropyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O5/c1-4(7(11)12)9-3-5(10(13)14)6(8-9)15-2/h3-4H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGIOJTWKOZSKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=N1)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208865 |
Source


|
| Record name | 1H-Pyrazole-1-acetic acid, 3-methoxy-α-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-67-5 |
Source


|
| Record name | 1H-Pyrazole-1-acetic acid, 3-methoxy-α-methyl-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-1-acetic acid, 3-methoxy-α-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE](/img/structure/B454818.png)
![2-[1-[4-(dimethylamino)phenyl]-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(2-iodophenyl)acetamide](/img/structure/B454820.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B454821.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B454822.png)
![6-Amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B454824.png)

![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B454826.png)
![N-[1-(4-tert-butylphenyl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B454827.png)
![N-(4-butoxyphenyl)-2-[3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-(2-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B454828.png)
![Methyl 4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methyl-2-thienyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454831.png)
![Methyl 4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454832.png)
![2-AMINO-4-{4-[(2-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B454833.png)
![2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B454836.png)
![2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B454839.png)
